Xylocydine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Xylocydine involves several steps, starting with the preparation of the pyrrolo[2,3-d]pyrimidine core. The introduction of the 6-bromo and 7-(β-L-xylofuranosyl) groups is achieved through specific bromination and glycosylation reactions, respectively . The final step involves the formation of the carboxamide group at the 5-position .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This would include the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Xylocydine primarily undergoes substitution reactions, particularly nucleophilic substitution due to the presence of the bromine atom at the 6-position .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include bromine for bromination, glycosyl donors for glycosylation, and amine sources for the formation of the carboxamide group . Reaction conditions typically involve controlled temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) and acetonitrile .
Major Products: The major product of these reactions is this compound itself, with the formation of intermediate compounds such as brominated pyrrolo[2,3-d]pyrimidine and glycosylated derivatives .
Scientific Research Applications
Xylocydine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a tool to study CDK inhibition and its effects on cell cycle regulation . In biology, this compound is employed to investigate the mechanisms of apoptosis and cell proliferation . In medicine, it holds promise as a potential therapeutic agent for the treatment of cancers, especially hepatoma . Industrially, this compound can be used in the development of new anti-cancer drugs and as a reference compound in pharmaceutical research .
Mechanism of Action
Xylocydine exerts its effects by selectively inhibiting CDK1 and CDK2, which are crucial regulators of the cell cycle . By blocking the activity of these kinases, this compound disrupts the phosphorylation of target proteins such as nucleolin and retinoblastoma protein, leading to cell cycle arrest and apoptosis . This selective inhibition makes this compound particularly effective against cancer cells that overexpress CDKs .
Comparison with Similar Compounds
Xylocydine is unique in its high selectivity for CDK1 and CDK2 compared to other CDK inhibitors such as olomoucine and roscovitine . While these compounds also inhibit CDKs, this compound has shown greater potency and specificity, making it a more effective inducer of apoptosis in cancer cells . Similar compounds include olomoucine, roscovitine, and flavopiridol, all of which target CDKs but with varying degrees of selectivity and efficacy .
Properties
Molecular Formula |
C12H14BrN5O5 |
---|---|
Molecular Weight |
388.17 g/mol |
IUPAC Name |
4-amino-6-bromo-7-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C12H14BrN5O5/c13-8-4(10(15)22)5-9(14)16-2-17-11(5)18(8)12-7(21)6(20)3(1-19)23-12/h2-3,6-7,12,19-21H,1H2,(H2,15,22)(H2,14,16,17)/t3-,6+,7-,12-/m0/s1 |
InChI Key |
DMXIHKQKBYZIHM-YJMZUNRSSA-N |
SMILES |
C1=NC(=C2C(=C(N(C2=N1)C3C(C(C(O3)CO)O)O)Br)C(=O)N)N |
Isomeric SMILES |
C1=NC(=C2C(=C(N(C2=N1)[C@@H]3[C@H]([C@@H]([C@@H](O3)CO)O)O)Br)C(=O)N)N |
Canonical SMILES |
C1=NC(=C2C(=C(N(C2=N1)C3C(C(C(O3)CO)O)O)Br)C(=O)N)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly. |
solubility |
Soluble in DMSO, not in water |
storage |
0 – 4 oC for short term (weeks to 1 month) or -20 oC for long terms (months to years). |
Synonyms |
Xylocydine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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